1-(2-Nitrophényl)pipérazine

Vue d'ensemble

Description

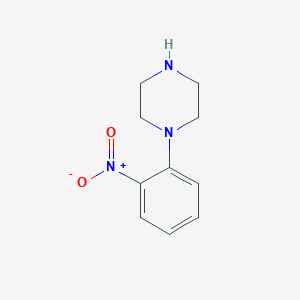

1-(2-Nitrophenyl)piperazine is an organic compound with the molecular formula C10H13N3O2. It is a derivative of piperazine, where one of the hydrogen atoms in the piperazine ring is replaced by a 2-nitrophenyl group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Applications De Recherche Scientifique

1-(2-Nitrophenyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor interactions.

Mécanisme D'action

Target of Action

This compound belongs to the class of organic compounds known as phenylpiperazines , which are compounds containing a piperazine bound to a phenyl group. Phenylpiperazines are known to interact with various receptors and enzymes in the body, but the specific targets of 1-(2-Nitrophenyl)piperazine remain to be identified.

Analyse Biochimique

Biochemical Properties

1-(2-Nitrophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a potential tyrosinase inhibitor, which is an enzyme involved in melanin synthesis . The interaction between 1-(2-Nitrophenyl)piperazine and tyrosinase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can be beneficial in treating hyperpigmentation disorders.

Cellular Effects

1-(2-Nitrophenyl)piperazine exhibits notable effects on different cell types and cellular processes. In cancer research, derivatives of nitrophenylpiperazine have shown anti-proliferative properties, particularly in human cervical cancer HeLa cells . The compound induces apoptosis through oxidative stress-mediated pathways, affecting cell signaling, gene expression, and cellular metabolism. This highlights its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of 1-(2-Nitrophenyl)piperazine involves its interaction with biomolecules at the molecular level. It acts as an enzyme inhibitor, particularly targeting tyrosinase, by binding to its active site . This binding results in the inhibition of the enzyme’s catalytic activity, leading to reduced melanin synthesis. Additionally, the compound’s interaction with cancer cells involves the generation of reactive oxygen species (ROS), which triggers apoptosis through the mitochondrial pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Nitrophenyl)piperazine have been studied over time to understand its stability and long-term impact on cellular function. Studies using nuclear magnetic resonance (NMR) and other spectroscopic techniques have shown that the compound maintains its structural integrity under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of 1-(2-Nitrophenyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant therapeutic effects, particularly in inhibiting tyrosinase activity . At higher doses, it may cause adverse effects, including toxicity and oxidative stress, which can impact overall cellular function. These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(2-Nitrophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability, affecting its therapeutic potential.

Transport and Distribution

The transport and distribution of 1-(2-Nitrophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cellular membranes, facilitating its accumulation in target tissues. This property is crucial for its effectiveness in biochemical assays and therapeutic applications.

Subcellular Localization

1-(2-Nitrophenyl)piperazine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules . Additionally, its presence in mitochondria is associated with the induction of apoptosis in cancer cells through the mitochondrial pathway . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic use.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-nitroaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 1-(2-Nitrophenyl)piperazine often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Nitrophenyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: 1-(2-Aminophenyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)piperazine: Similar structure but with the nitro group at the 4-position.

1-(2-Aminophenyl)piperazine: The reduced form of 1-(2-Nitrophenyl)piperazine.

1-(2-Chlorophenyl)piperazine: Contains a chlorine atom instead of a nitro group.

Uniqueness: 1-(2-Nitrophenyl)piperazine is unique due to the presence of the nitro group at the 2-position, which imparts distinct electronic and steric properties. This positioning influences its reactivity and interaction with biological targets, making it valuable in specific applications .

Activité Biologique

1-(2-Nitrophenyl)piperazine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

1-(2-Nitrophenyl)piperazine is a piperazine derivative characterized by the presence of a nitrophenyl group. Its chemical structure can be summarized as follows:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 208.22 g/mol

- IUPAC Name : 1-(2-nitrophenyl)piperazine

The biological activity of 1-(2-Nitrophenyl)piperazine is primarily attributed to its interaction with various biological targets, notably receptors and enzymes involved in neurotransmission and cellular signaling. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that 1-(2-Nitrophenyl)piperazine possesses significant antibacterial properties, potentially through the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

- Cytotoxic Effects : It has been reported to induce cytotoxicity in certain cancer cell lines, likely through mechanisms involving apoptosis or necroptosis, which are critical pathways in cancer therapy.

Antimicrobial Properties

1-(2-Nitrophenyl)piperazine has been investigated for its antibacterial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective at low concentrations | |

| Escherichia coli | Moderate effectiveness | |

| Pseudomonas aeruginosa | Limited activity |

Anticancer Activity

Research indicates that 1-(2-Nitrophenyl)piperazine may have anticancer properties, particularly in leukemia models. It has shown to induce cell death in K562 leukemic cells via necroptotic signaling pathways.

- Case Study : In vitro studies demonstrated that treatment with 1-(2-Nitrophenyl)piperazine resulted in significant cytotoxic effects, with IC50 values indicating concentration-dependent activity.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| K562 (Leukemia) | 50 - 427 | Necroptosis induction |

| MCF-7 (Breast Cancer) | Not yet evaluated | Potential for future studies |

Pharmacological Implications

The pharmacological profile of 1-(2-Nitrophenyl)piperazine suggests potential applications in drug development:

- Antidepressant and Anxiolytic Effects : Given the structural similarities to other piperazine derivatives known for their CNS activity, further exploration into its effects on serotonin and dopamine receptors could reveal new therapeutic avenues.

- Potential for Drug Resistance Management : The compound's unique mechanism may provide a strategy for overcoming resistance observed with traditional antibiotics.

Propriétés

IUPAC Name |

1-(2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRCDSXLKPERNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207826 | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-06-9 | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Nitrophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85SLJ43EKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of 1-(2-Nitrophenyl)piperazine and how has it been characterized?

A1: 1-(2-Nitrophenyl)piperazine (NPP) has the molecular formula C10H13N3O2 [, ]. Its structure consists of a piperazine ring attached to a nitrophenyl group at the second position.

- NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR helps determine the structure and purity of NPP by analyzing the magnetic properties of its atomic nuclei [].

- FTIR (Fourier Transform Infrared) Spectroscopy: FTIR identifies functional groups and chemical bonds in NPP by measuring the absorption of infrared radiation [].

- Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information about molecular vibrations and structural features of NPP [].

Q2: How have computational chemistry methods been utilized in the study of 1-(2-Nitrophenyl)piperazine?

A2: Density Functional Theory (DFT) calculations using the B3LYP functional and basis sets like 6-31G(d) and 6-311++G(d,p) have been performed on NPP []. These calculations provide insights into:

- Conformational Analysis: DFT helps determine the most stable three-dimensional arrangement of atoms in NPP [].

- Nuclear Magnetic Shielding Tensors: Calculations predict the magnetic environment of atoms, allowing for comparison with experimental NMR data [].

- Normal Mode Frequencies & Vibrational Assignments: DFT simulations predict the vibrational modes of NPP, which can be compared to experimental FTIR and Raman data for confirmation [].

Q3: What is the significance of the reported conformational analysis for 1-(2-Nitrophenyl)piperazine?

A3: DFT calculations revealed that the hydrogen of the NH group in the piperazine ring and the phenyl fragment are equatorially oriented relative to the piperazine ring in the most stable conformation of NPP []. This information is valuable for understanding the potential interactions of NPP with biological targets or other molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.